1-(2-fluorobenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
CAS No.: 1021263-65-9
Cat. No.: VC11945270
Molecular Formula: C15H15FN6O2S
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021263-65-9 |
|---|---|
| Molecular Formula | C15H15FN6O2S |
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 6-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
| Standard InChI | InChI=1S/C15H15FN6O2S/c16-12-3-1-2-4-13(12)25(23,24)21-9-7-20(8-10-21)15-6-5-14-18-17-11-22(14)19-15/h1-6,11H,7-10H2 |
| Standard InChI Key | ZGKPIHIFSUTDEQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC=C4F |
| Canonical SMILES | C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC=C4F |
Introduction
1-(2-Fluorobenzenesulfonyl)-4-{ triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound featuring a piperazine ring substituted with a 2-fluorobenzenesulfonyl group and a triazolopyridazine moiety. The molecular formula for this compound is C15H15FN6O2S, and it has a molecular weight of approximately 358.39 g/mol, similar to its analog with a 4-fluorobenzenesulfonyl group . The presence of the fluorine atom in the benzene ring and the sulfonyl functional group contributes to its chemical reactivity and potential biological activity.
Synthesis and Optimization
The synthesis of 1-(2-fluorobenzenesulfonyl)-4-{ triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multiple steps, including the formation of the triazolopyridazine moiety and the introduction of the 2-fluorobenzenesulfonyl group. Optimization of these steps is crucial to enhance yield and purity.
| Synthesis Step | Description | Optimization Strategies |
|---|---|---|
| Formation of Triazolopyridazine | Involves condensation reactions with appropriate precursors. | Control of reaction conditions (temperature, solvent). |
| Introduction of 2-Fluorobenzenesulfonyl Group | Typically involves sulfonylation reactions. | Selection of suitable sulfonylating agents, catalysts. |
Biological Activities and Potential Applications
Compounds with similar structural motifs have been investigated for their potential in various therapeutic areas, including antiviral and antifungal activities. The presence of the triazolopyridazine ring and the fluorinated sulfonyl group suggests that 1-(2-fluorobenzenesulfonyl)-4-{ triazolo[4,3-b]pyridazin-6-yl}piperazine could exhibit significant biological activities.
| Potential Application | Description | Research Status |
|---|---|---|
| Antiviral Agents | Disruption of viral replication mechanisms. | Preliminary studies indicate potential. |
| Antifungal Agents | Inhibition of fungal growth. | Similar compounds show efficacy against certain fungal strains. |
Interaction Studies and Future Research Directions
Understanding how 1-(2-fluorobenzenesulfonyl)-4-{ triazolo[4,3-b]pyridazin-6-yl}piperazine interacts with biological targets is crucial for elucidating its therapeutic potential. This involves molecular docking studies and biochemical assays to assess binding affinity and activity.
| Research Direction | Methodology | Expected Outcomes |
|---|---|---|
| Molecular Docking | Computational modeling of compound-target interactions. | Insights into binding modes and affinity. |
| Biochemical Assays | In vitro experiments to assess biological activity. | Quantification of activity against specific targets. |
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